molecular formula C9H6ClFN2 B11901278 3-Chloro-6-fluoro-2-methylquinoxaline

3-Chloro-6-fluoro-2-methylquinoxaline

Cat. No.: B11901278
M. Wt: 196.61 g/mol
InChI Key: WNPOTOPGXJPVHJ-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-methylquinoxaline typically involves the reaction of 2-methylquinoxaline with chlorinating and fluorinating agents. One common method is the nucleophilic substitution reaction where 2-methylquinoxaline is treated with chlorine and fluorine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring, enhancing their biological and chemical properties .

Scientific Research Applications

3-Chloro-6-fluoro-2-methylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylquinoxaline
  • 6-Fluoro-2-methylquinoxaline
  • 3-Chloro-2-methylquinoxaline

Uniqueness

3-Chloro-6-fluoro-2-methylquinoxaline is unique due to the presence of both chlorine and fluorine atoms on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its analogs .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

3-chloro-6-fluoro-2-methylquinoxaline

InChI

InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-4-6(11)2-3-7(8)12-5/h2-4H,1H3

InChI Key

WNPOTOPGXJPVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)F)Cl

Origin of Product

United States

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